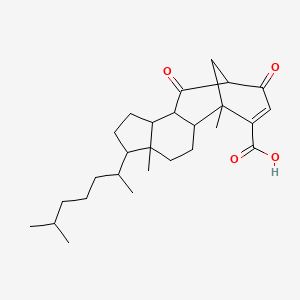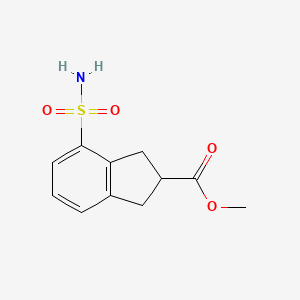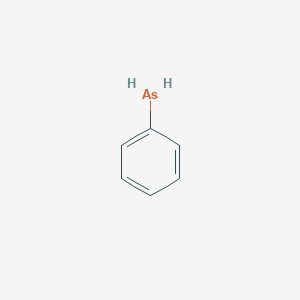
Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is an organic compound characterized by the presence of three iodine atoms and a hydroxymethyl group attached to an acetanilide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of acetanilide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the 2’, 4’, and 6’ positions. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where acetanilide is treated with iodine and oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The hydroxymethylation step can be carried out in a similar manner, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully deiodinated acetanilide derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.
Industry: Utilized in the development of specialized dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2’,4’,6’-Triiodoacetanilide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3’-(Hydroxymethyl)-2’,4’,6’-tribromoacetanilide: Contains bromine atoms instead of iodine, resulting in different reactivity and applications.
Uniqueness
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is unique due to the combination of three iodine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for use in diagnostic imaging and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
60075-62-9 |
|---|---|
Fórmula molecular |
C9H8I3NO2 |
Peso molecular |
542.88 g/mol |
Nombre IUPAC |
N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |
InChI |
InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15) |
Clave InChI |
XVGCEJOSZYXVPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1I)CO)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
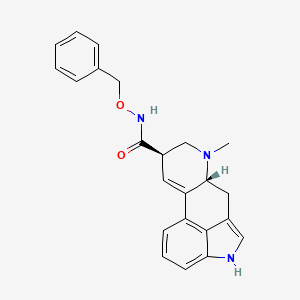
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
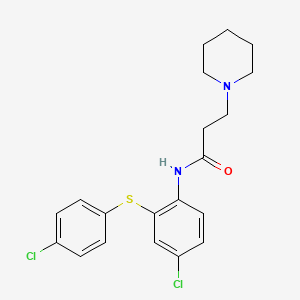

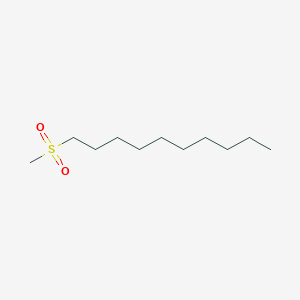
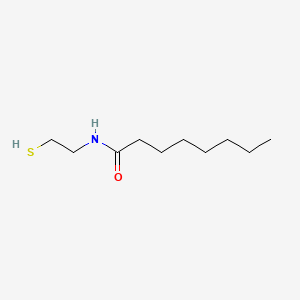

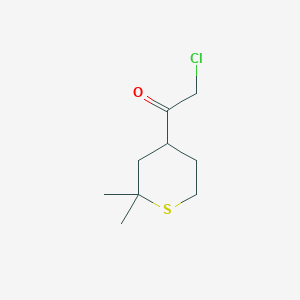

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
